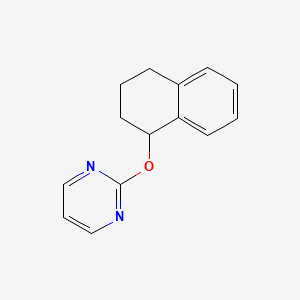
2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(1,2,3,4-Tetrahydronaphthalen-1-yloxy)pyrimidine” is a chemical compound with the molecular formula C14H14N2O . It is related to 2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)acetic acid, which has a CAS Number of 120681-00-7 and a molecular weight of 206.24 .
Synthesis Analysis
A novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been reported, which involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .Molecular Structure Analysis
The molecular structure of related compounds can be found in various databases. For example, the structure of 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol, a related compound, is available in the PubChem database .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be found in various databases. For example, 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol has a molecular weight of 162.23 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 .Scientific Research Applications
Synthesis and Characterization
- A study described the synthesis and characterization of pyrimidine-based ligands, including their reactions with metal ions to form complexes that exhibited antimicrobial activities. The metal complexes showed potential as drugs due to their significant binding affinity with drug targets (Festus Chioma et al., 2018).
- Another research focused on the synthesis of novel pyrimidine derivatives and their structural confirmation through various spectroscopic techniques. These compounds were evaluated for their antibacterial activity, showing that certain derivatives exhibited potent antibacterial activity comparable to clinically used drugs (S. Lahsasni, 2014).
Biological Activities
- Research on 1,3,4-thiadiazolo pyrimidine derivatives revealed their potential as antitumor agents. The study synthesized a series of compounds and evaluated their anticancer activity, with some showing significant activity against cancer cell lines. This highlights the therapeutic potential of pyrimidine derivatives in cancer treatment (Elizabeth Eldhose et al., 2020).
- A study on the synthesis and evaluation of novel 1,2-naphthoquinones possessing tetrazolo[1,5-a]pyrimidine scaffolds as antitumor agents showed that these compounds had significant inhibitory activity against human colon cancer and hepatoma cell lines (Liqiang Wu, 2015).
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-7-12-11(5-1)6-3-8-13(12)17-14-15-9-4-10-16-14/h1-2,4-5,7,9-10,13H,3,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMFNVMSPBQOAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
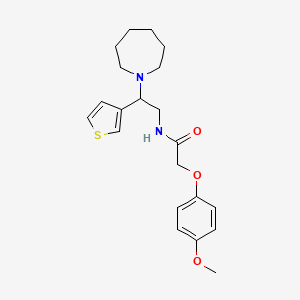
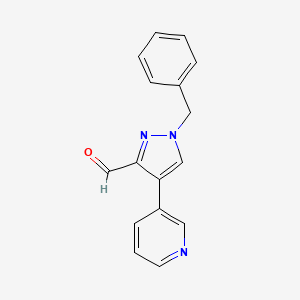
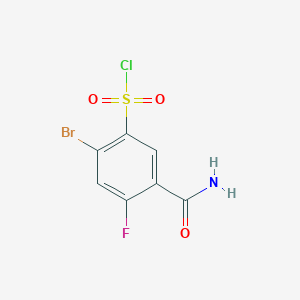
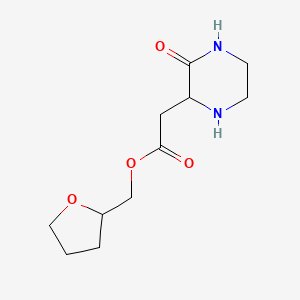
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2363911.png)
![2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2363913.png)

![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2363916.png)
![Ethyl 4-({[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2363917.png)
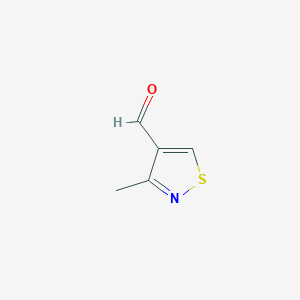
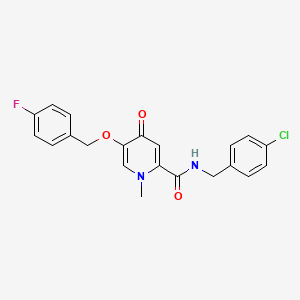
![1-(3,4-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2363922.png)
![2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2363923.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2363925.png)
